

# Technical Guide: Structural Characterization of 2-(3,5-Dimethylphenyl)benzoic Acid

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## Compound of Interest

Compound Name: 2-(3,5-Dimethylphenyl)benzoic acid

CAS No.: 1183804-03-6

Cat. No.: B1357761

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Subject: **2-(3,5-Dimethylphenyl)benzoic acid** (CAS: 1183804-03-6) Class: Biaryl Carboxylic Acid / Atropisomeric Scaffold Application: Pharmaceutical Intermediate, Ligand Design, Steric Model for Atropisomerism[1]

## Executive Summary

**2-(3,5-Dimethylphenyl)benzoic acid** represents a critical structural motif in drug discovery, serving as a model for biaryl atropisomerism.[1] The presence of the meta-dimethyl substitution on the phenyl ring, combined with the ortho-carboxylic acid on the benzoic moiety, creates a unique steric environment.[1] This guide provides a comprehensive protocol for its synthesis, solid-state isolation, and crystallographic analysis, focusing on the causality between steric hindrance and crystal packing efficiency.[1]

## Chemical Context & Synthesis Protocol

To obtain single crystals suitable for X-ray diffraction (SC-XRD), high-purity material is required.[1] The biaryl bond is constructed via a Suzuki-Miyaura cross-coupling reaction, optimized here to minimize deboronation byproducts.[1]

## Optimized Synthesis Workflow

Reaction: 2-Bromobenzoic acid + 3,5-Dimethylphenylboronic acid

## Product

- Catalyst System:

is preferred over

due to higher stability against oxidation.[1]

- Base/Solvent:

(2.0 equiv) in 1,4-Dioxane/Water (4:1).[1] The aqueous component is critical for the transmetallation step.[1]

- Temperature: 90°C for 12 hours.

## Purification for Crystallography

Standard silica chromatography often leaves trace isomeric impurities that inhibit crystal growth.[1]

- Step 1: Acid-base extraction (dissolve in 1M NaOH, wash with ether, precipitate with 1M HCl).[1]
- Step 2: Recrystallization from hot Ethanol/Water (9:1) to remove amorphous oligomers.[1]

## Crystallization Methodology

Obtaining X-ray quality crystals of flexible biaryl carboxylic acids requires controlling the rate of nucleation to favor the formation of the most stable polymorph (typically the centrosymmetric dimer).[1]

## Solvent Screening Matrix

Solvent System	Method	Target Polymorph	Mechanism
Ethanol	Slow Evaporation	Form I (Solvated)	H-bonding competition with solvent.[1]
Toluene/Hexane (1:1)	Vapor Diffusion	Form II (Anhydrous)	Non-polar environment encourages acid dimerization.[1]
Acetonitrile	Cooling (-20°C)	Kinetic Form	Rapid nucleation traps metastable conformers.[1]

Recommended Protocol: Dissolve 20 mg of purified compound in 2 mL of Toluene. Place in a small vial. Place this vial inside a larger jar containing 5 mL of Hexane (antisolvent).[1] Seal the outer jar. Allow vapor diffusion to occur over 7-10 days at ambient temperature.[1]

## Structural Analysis & Expectations

This section details the specific structural features that must be analyzed upon solving the structure. The core hypothesis is that the molecule adopts a highly twisted conformation to relieve steric strain.[1]

### The Biaryl Twist (Torsion Angle)

The defining feature of 2-arylbenzoic acids is the dihedral angle between the two aromatic rings.[1]

- Steric Driver: The steric clash between the carboxylic acid group (position 2) and the ortho-protons of the 3,5-dimethylphenyl ring forces the rings out of coplanarity.[1]
- Expected Value: Based on analogous structures (e.g., 2-phenylbenzoic acid), the twist angle is expected to range between 50° and 70°.[1]
- Causality: This twist disrupts

stacking between the biaryl units, forcing the lattice to rely on edge-to-face interactions (CH-  
).[1]

## Supramolecular Synthons: The Carboxylic Dimer

In non-polar solvents (Toluene), the dominant intermolecular interaction will be the carboxylic acid homodimer.[1]

- Motif:

graph set.[1]

- Geometry: Two molecules link via paired O-H

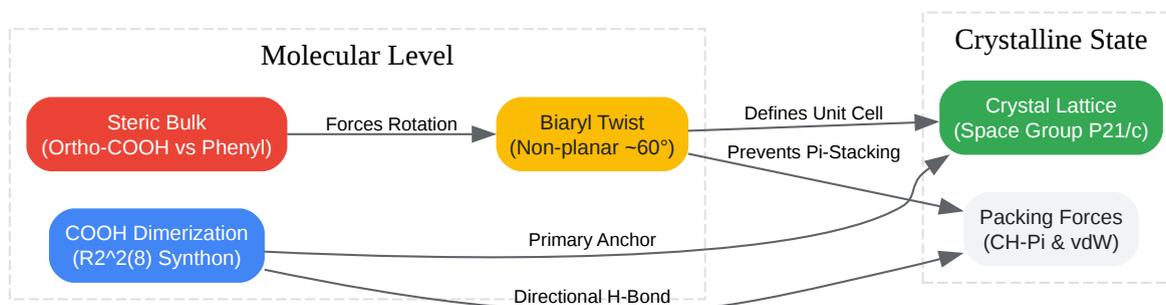
O hydrogen bonds across a center of inversion.[1]

- Bond Lengths: Expect O

O distances of approx. 2.65 Å.[1]

## Diagram: Structural Logic & Workflow

The following diagram illustrates the logical flow from molecular steric properties to the final crystal lattice observation.



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Caption: Logical pathway from steric hindrance to crystal lattice formation.[1]

## Characterization Protocols

To validate the structure, the following analytical hierarchy is required.

### Single Crystal X-Ray Diffraction (SC-XRD)[1]

- Mounting: Mount crystal on a Kapton loop using Paratone oil.[1]
- Temperature: Collect data at 100 K to reduce thermal motion of the freely rotating methyl groups.
- Refinement: The carboxylic acid proton is often disordered; locate it in the difference Fourier map.[1] If disordered, model with 50% occupancy on both oxygens.[1]

### Powder X-Ray Diffraction (PXRD)

- Purpose: Bulk phase purity verification.
- Procedure: Grind 10 mg of bulk powder. Scan 2 from 3° to 40°.[1]
- Validation: Compare the experimental pattern with the simulated pattern generated from the SC-XRD CIF file (Mercury software). A match confirms the single crystal is representative of the bulk material.[1]

### Differential Scanning Calorimetry (DSC)

- Purpose: Identify polymorphism.
- Protocol: Heat from 25°C to 250°C at 10°C/min.
- Signal: A sharp endotherm (melting) confirms crystallinity.[1] An exotherm prior to melting suggests a polymorphic transition from a metastable kinetic form.[1]

## Applications in Drug Design

Understanding the crystal structure of **2-(3,5-Dimethylphenyl)benzoic acid** provides direct insights into Atropisomerism.[1]

- Axial Chirality: If the rotation barrier exceeds ~20 kcal/mol, the biaryl axis becomes a chiral element.[1]
- Relevance: In kinase inhibitors, locking this conformation can increase potency by pre-organizing the molecule for the binding pocket.[1] The crystal structure reveals the low-energy "bound" conformation.[1]

## References

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## Sources

- 1. 2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid | C<sub>15</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub> | CID 448621 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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